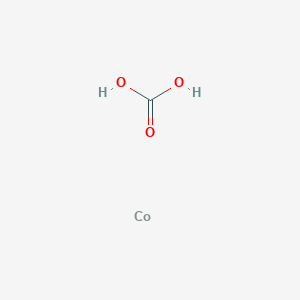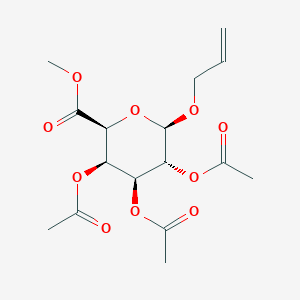
Thiocyanate de mercure(II)
Vue d'ensemble
Description
Mercuric thiocyanate, also known as Hg(SCN)2, is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is highly toxic and can cause severe health problems if not handled properly. Mercuric thiocyanate is primarily used in laboratory experiments to study the mechanism of action of various chemicals and to determine their biochemical and physiological effects.
Applications De Recherche Scientifique
Thiocyanate de mercure(II) en recherche scientifique
Le thiocyanate de mercure(II) (Hg(SCN)2) est un composé polyvalent présentant plusieurs applications uniques en recherche scientifique. Vous trouverez ci-dessous des sections détaillées pour chaque domaine d’application :
Précurseur en synthèse : Le thiocyanate de mercure(II) sert de précurseur à la synthèse de divers complexes thiocyanates, tels que le tris(thiocyanato)mercurate(II) de potassium et le tris(thiocyanato)mercurate(II) de césium, qui ont des applications supplémentaires dans la recherche et l’industrie .
Chimie analytique : Il est utilisé en chimie analytique pour la détermination des ions chlorures dans l’eau par spectroscopie UV-visible, fournissant une méthode d’analyse de la qualité de l’eau et des niveaux de contamination .
Catalyse : Ce composé agit comme catalyseur pour l’addition de l’acide thiocyanique aux alcynes, facilitant les réactions chimiques qui sont importantes dans la synthèse des composés organiques .
Étude de la réaction de décomposition : Le thiocyanate de mercure(II) est connu pour sa réaction de décomposition unique, qui produit une structure en spirale ressemblant à un serpent. Cette réaction est intéressante dans l’étude de la cinétique et de la thermodynamique chimiques .
Détection des contaminants environnementaux et physiologiques : Les chercheurs ont mis au point des méthodes de fluorescence « à activation » utilisant le thiocyanate de mercure(II) pour détecter à la fois le mercure(II) et le thiocyanate en tant que contaminants environnementaux et physiologiques, ce qui pourrait être crucial pour le diagnostic au point de soin .
Analyse des produits de détoxication : L’ion thiocyanate, un produit du thiocyanate de mercure(II), est étudié comme un produit de détoxication dans la réaction du foie au cyanure et aux thiosulfates. Cela a des implications pour la compréhension des voies métaboliques et des mécanismes de détoxication .
Mécanisme D'action
Target of Action
Mercuric thiocyanate primarily targets chloride ions in a solution . The chloride ions play a crucial role in the mechanism of action of mercuric thiocyanate, as they cause the mercury thiocyanate salt to dissociate .
Mode of Action
When mercuric thiocyanate is added to a solution with an unknown concentration of chloride ions, the chloride ions cause the mercury thiocyanate salt to dissociate . The thiocyanate ion that is released then binds to Fe(III), which absorbs intensely at 450 nm . This interaction allows for the measurement of chloride ions in a solution .
Biochemical Pathways
The biochemical pathway involved in the action of mercuric thiocyanate is the reaction between the compound and chloride ions in a solution . This reaction leads to the dissociation of the mercury thiocyanate salt and the subsequent binding of the released thiocyanate ion to Fe(III) .
Pharmacokinetics
It is known to be highly toxic and can cause damage to organs through prolonged or repeated exposure . Its solubility in water is 0.069 g/100 mL, and it is soluble in dilute hydrochloric acid, KCN, and ammonia .
Result of Action
The result of the action of mercuric thiocyanate is the formation of a complex with Fe(III) that absorbs intensely at 450 nm . This allows for the measurement of chloride ions in a solution . Additionally, when heated, mercuric thiocyanate decomposes and produces a large, winding “snake”, an effect known as the Pharaoh’s serpent .
Action Environment
The action of mercuric thiocyanate is influenced by environmental factors such as temperature and the presence of other ions in the solution . For instance, the compound decomposes when heated to about 165°C . Additionally, the presence of chloride ions in the solution triggers the dissociation of the mercury thiocyanate salt .
Safety and Hazards
Mercury thiocyanate is highly toxic. It is very toxic by inhalation and ingestion . It causes severe eye and skin irritation with possible burns. It may impair fertility and cause harm to the unborn child . It is harmful if inhaled and may cause an allergic skin reaction . It may cause kidney damage .
Analyse Biochimique
Biochemical Properties
Mercuric thiocyanate is known to interact with various biomolecules. It is used as a catalyst for the addition of thiocyanic acid across the triple bond of a variety of alkynes . It is also a precursor to other thiocyanate complexes . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the reactions occur.
Cellular Effects
The effects of Mercuric thiocyanate on cells are not well-studied. It is known that mercury compounds can have significant effects on cellular processes. For example, mercury has been shown to interfere with metabolic activity, resulting in degeneration and necrosis in many tissues .
Molecular Mechanism
It is known that it can bind to biomolecules, leading to enzyme inhibition or activation . It can also cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that mercury compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that mercury compounds can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that mercury compounds can interact with various enzymes and cofactors .
Transport and Distribution
It is known that mercury compounds can interact with various transporters and binding proteins .
Subcellular Localization
It is known that mercury compounds can be directed to specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
mercury(2+);dithiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHNS.Hg/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZANUMDJPCQHY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].[Hg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2S2.Hg, C2HgN2S2 | |
| Record name | MERCURY THIOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14099-12-8 (Parent) | |
| Record name | Mercuric thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7060469 | |
| Record name | Mercuric thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mercury thiocyanate appears as an odorless white crystalline powder. Insoluble in water and denser than water. Hence sinks in water. Very toxic by inhalation and ingestion., White solid; [Merck Index] Thermally unstable; [Ullmann] | |
| Record name | MERCURY THIOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mercuric thiocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2569 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes about 329.0 °F (USCG, 1999) | |
| Record name | MERCURY THIOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 250 °F (USCG, 1999), Flash point > 250 °F | |
| Record name | MERCURY THIOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mercuric thiocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2569 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly sol in water: 0.069 g/100 ml @ 25 °C; sol in soln of alkali cyanides, chlorides; sol in boiling water with decomp, SOL IN HOT WATER, AMMONIUM SALTS, POTASSIUM CYANIDE, HYDROCHLORIC ACID, AMMONIA; SLIGHTLY SOL IN ALCOHOL, ETHER | |
| Record name | MERCURIC THIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1224 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4 Approximately (USCG, 1999) - Denser than water; will sink, about 4.0 | |
| Record name | MERCURY THIOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MERCURIC THIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1224 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
10.9 (Air=1) | |
| Record name | MERCURIC THIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1224 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to tan powder, When crystalline, usually in radially arranged needles | |
CAS RN |
592-85-8 | |
| Record name | MERCURY THIOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mercuric thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, mercury(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mercuric thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercury dithiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERCURIC THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JNH1DM7IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MERCURIC THIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1224 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
165 °C (decomposes) | |
| Record name | MERCURIC THIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1224 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















